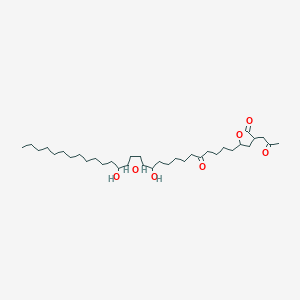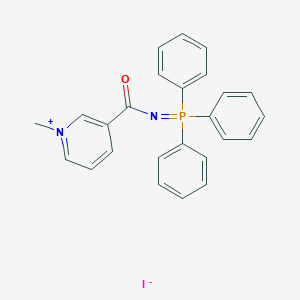
1-Methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)pyridinium iodide, commonly known as MTT, is a yellow tetrazolium salt widely used in scientific research. It is a water-soluble compound that is converted into an insoluble formazan product by living cells. MTT is used as a sensitive indicator of cell viability and proliferation, making it an essential tool in various fields of research, including cancer biology, drug discovery, and toxicology.
Mechanism Of Action
MTT is a colorimetric assay that measures the activity of mitochondrial dehydrogenases in living cells. The tetrazolium ring of MTT is reduced by the mitochondrial enzyme NAD(P)H-dependent oxidoreductase to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample.
Biochemical And Physiological Effects
MTT has no known biochemical or physiological effects on living cells. It is a non-toxic compound that is rapidly taken up by cells and converted into formazan in the presence of active mitochondrial dehydrogenases.
Advantages And Limitations For Lab Experiments
MTT has several advantages over other cell viability assays. It is a simple and rapid assay that requires minimal sample preparation and can be easily scaled up for high-throughput screening. MTT is also highly sensitive and can detect as few as 100 viable cells per well. However, MTT has several limitations. It is a colorimetric assay that requires a spectrophotometer to measure the amount of formazan produced. MTT is also susceptible to interference from compounds that absorb light at the same wavelength as formazan, such as phenol red and serum proteins.
Future Directions
For research include the development of more sensitive and specific tetrazolium-based assays, the identification of new applications for MTT in drug discovery and toxicology, and the development of alternative assays that do not rely on colorimetric detection.
Synthesis Methods
MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT bromide) with triphenylphosphine in the presence of carbon dioxide. The resulting product is then purified by recrystallization from ethanol and water.
Scientific Research Applications
MTT is widely used in scientific research to assess cell viability and proliferation. It is used in various assays, including cell proliferation assays, cytotoxicity assays, and apoptosis assays. MTT is also used in drug discovery to screen for potential anticancer drugs and to evaluate the effectiveness of chemotherapy agents.
properties
CAS RN |
125583-35-9 |
|---|---|
Product Name |
1-Methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)pyridinium iodide |
Molecular Formula |
C25H22IN2OP |
Molecular Weight |
524.3 g/mol |
IUPAC Name |
1-methyl-N-(triphenyl-λ5-phosphanylidene)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C25H22N2OP.HI/c1-27-19-11-12-21(20-27)25(28)26-29(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24;/h2-20H,1H3;1H/q+1;/p-1 |
InChI Key |
OZBXMACVDMGHHH-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=CC(=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
synonyms |
Pyridinium, 1-methyl-3-(((triphenylphosphoranylidene)amino)carbonyl)-, iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



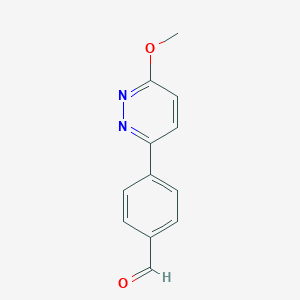
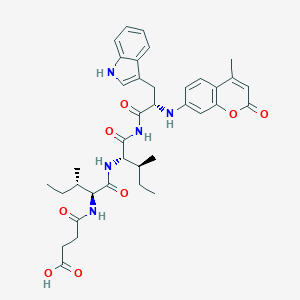
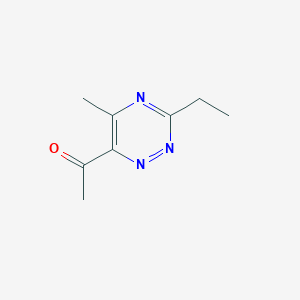
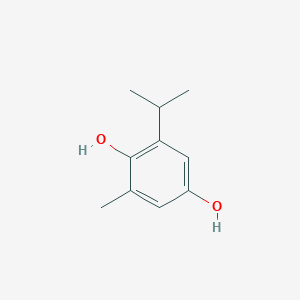
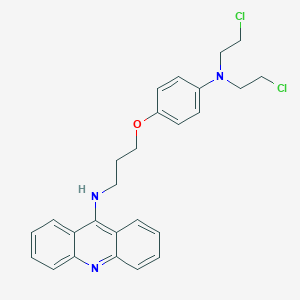
![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
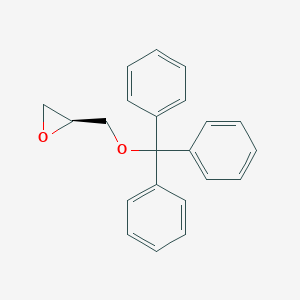
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)
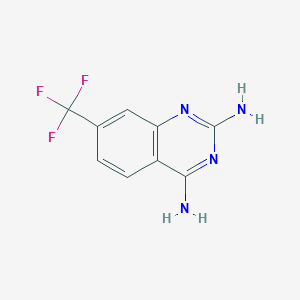
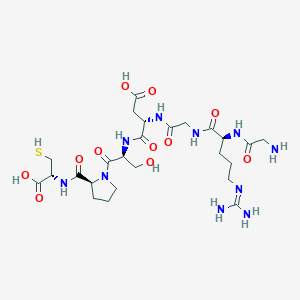
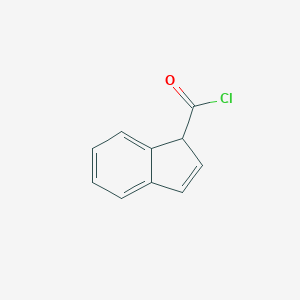
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)

